molecular formula C16H27NO4 B12944867 Ethyl 4-(N-BOC-4-piperidyl)trans-crotonate

Ethyl 4-(N-BOC-4-piperidyl)trans-crotonate

Cat. No.: B12944867
M. Wt: 297.39 g/mol
InChI Key: JONJYKFTSVMZOT-SOFGYWHQSA-N
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Description

tert-Butyl 4-(4-ethoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H27NO4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used as an intermediate in organic synthesis. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-ethoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate can be achieved through multiple steps:

    Starting Material: The synthesis begins with tert-butyl piperidine-1-carboxylate.

    Reaction with Ethyl Acetoacetate: The tert-butyl piperidine-1-carboxylate is reacted with ethyl acetoacetate under basic conditions to form the corresponding enolate.

    Aldol Condensation: The enolate undergoes aldol condensation with an appropriate aldehyde to form the desired product.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 4-(4-ethoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate involves large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically includes:

    Temperature Control: Maintaining a specific temperature range to ensure the reaction proceeds efficiently.

    Catalysts: Using catalysts to speed up the reaction and improve yield.

    Purification: Employing techniques such as crystallization and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-ethoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides or ethers.

Scientific Research Applications

tert-Butyl 4-(4-ethoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-ethoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: Modulating receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(4-ethoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 4-[(E)-4-ethoxy-4-oxobut-2-enyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H27NO4/c1-5-20-14(18)8-6-7-13-9-11-17(12-10-13)15(19)21-16(2,3)4/h6,8,13H,5,7,9-12H2,1-4H3/b8-6+

InChI Key

JONJYKFTSVMZOT-SOFGYWHQSA-N

Isomeric SMILES

CCOC(=O)/C=C/CC1CCN(CC1)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=CCC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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